N-Acetyl-9-aminominocycline, (4R)-

Description

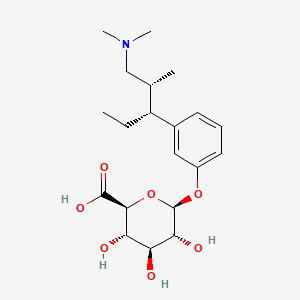

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYJDHSTNLOUMT-PJOQTPGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858420 | |

| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300037-86-8 | |

| Record name | N-Acetyl-9-aminominocycline, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-9-AMINOMINOCYCLINE, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KZS36JSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4R)-N-Acetyl-9-aminominocycline synthesis protocol

An In-depth Technical Guide to the Synthesis of (4R)-N-Acetyl-9-aminominocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-N-Acetyl-9-aminominocycline is a derivative of minocycline, a member of the broad-spectrum tetracycline antibiotic family. The tetracyclines are characterized by a linear fused tetracyclic nucleus and are known for their activity against a wide range of Gram-positive and Gram-negative bacteria.[1] They function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[2] Modifications at the C-9 position of the minocycline scaffold have been a key area of research to develop new analogs with enhanced antibacterial properties or novel therapeutic applications. This guide provides a comprehensive overview of a synthetic protocol for (4R)-N-Acetyl-9-aminominocycline, starting from the commercially available minocycline. The stereochemistry of the tetracycline core, including the critical (4R) position, is retained from the starting material.

Overall Synthesis Workflow

The synthesis of (4R)-N-Acetyl-9-aminominocycline from minocycline is a two-step process. The first step involves the nitration of minocycline at the 9-position, followed by a reduction of the nitro group to an amine to yield 9-aminominocycline. The second step is the selective N-acetylation of the 9-amino group to produce the final product.

Caption: Overall synthetic workflow for (4R)-N-Acetyl-9-aminominocycline.

Experimental Protocols

Step 1: Synthesis of 9-Aminominocycline

This step involves the nitration of minocycline followed by the reduction of the resulting nitro derivative.

Part A: Synthesis of 9-Nitrominocycline Sulfate

This protocol is adapted from patent literature describing the nitration of minocycline.[3]

-

Materials:

-

Minocycline hydrochloride

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate (KNO₃)

-

Diethyl ether

-

Cold ethanol

-

-

Procedure:

-

In a reaction vessel protected from light and under a nitrogen atmosphere, add 165 g of minocycline hydrochloride to 1050 mL of concentrated sulfuric acid, maintaining the temperature between 0-10 °C.

-

In batches, add 37.2 g of potassium nitrate to the solution, ensuring the temperature remains between 0-10 °C.

-

After the addition is complete, continue to stir the reaction mixture for 2 hours at the same temperature.

-

Slowly add the reaction mixture dropwise to 5 L of diethyl ether to induce crystallization. The addition should take approximately 1 hour.

-

Allow the crystal to grow for an additional hour after the addition is complete.

-

Collect the precipitate by filtration.

-

Wash the filter cake twice with 1 L of cold ethanol.

-

Dry the product under vacuum at 30 °C to obtain 9-nitrominocycline sulfate.

-

Part B: Synthesis of 9-Aminominocycline Sulfate

This protocol describes the reduction of the nitro group to an amine.[3]

-

Materials:

-

9-Nitrominocycline sulfate

-

Acetic acid aqueous solution (e.g., 60%)

-

Zinc powder

-

Dichloromethane

-

Triethylamine

-

-

Procedure:

-

Dissolve the 9-nitrominocycline sulfate from the previous step in an acetic acid aqueous solution (the patent suggests a ratio of 1:10-100 g/mL).[3]

-

Add zinc powder as the reducing agent (the patent suggests an equivalent ratio of zinc powder to 9-nitrominocycline of 4-10:1).[3]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by a suitable method like TLC or HPLC).

-

Upon completion, filter the reaction mixture to remove excess zinc and other solids.

-

The filtrate containing 9-aminominocycline can be further purified. One method involves adjusting the pH and extracting the product. For example, add the 9-aminominocycline sulfate to dichloromethane and adjust the pH to 7.2 with triethylamine to obtain a solution of the free base for the next step.[3]

-

Step 2: Synthesis of (4R)-N-Acetyl-9-aminominocycline

This step involves the selective N-acetylation of the 9-amino group. This protocol is a general procedure for the N-acetylation of aromatic amines adapted for this specific substrate.

-

Materials:

-

9-Aminominocycline (as a free base or hydrochloride salt)[4]

-

A suitable solvent (e.g., dichloromethane, N,N-dimethylformamide)

-

Acetic anhydride

-

A non-nucleophilic base (e.g., triethylamine or pyridine, if starting from the hydrochloride salt)

-

-

Procedure:

-

Dissolve 9-aminominocycline in a suitable solvent in a reaction vessel under a nitrogen atmosphere. If using the hydrochloride salt, add a non-nucleophilic base to neutralize the acid.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a slight molar excess of acetic anhydride to the cooled solution while stirring. The reaction is typically rapid.

-

Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material and to avoid over-acetylation.

-

Once the reaction is complete, the product can be isolated. This may involve quenching the excess acetic anhydride with water or a mild base, followed by extraction and purification.

-

Purification can be achieved by techniques such as column chromatography or recrystallization to yield pure (4R)-N-Acetyl-9-aminominocycline.

-

Data Presentation

The following table summarizes the expected outcomes for the synthesis of (4R)-N-Acetyl-9-aminominocycline. The yields are based on data from related syntheses in the literature.

| Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| 1A: Nitration | Minocycline Hydrochloride | 9-Nitrominocycline Sulfate | KNO₃, H₂SO₄ | ~85% | [3] |

| 1B: Reduction | 9-Nitrominocycline Sulfate | 9-Aminominocycline Sulfate | Zinc powder, Acetic acid | High | [3] |

| 2: N-Acetylation | 9-Aminominocycline | (4R)-N-Acetyl-9-aminominocycline | Acetic anhydride, Base (if needed) | >80% | [5] |

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations on the aromatic D-ring of the minocycline scaffold.

Caption: Logical flow of chemical transformations.

Conclusion

The synthesis of (4R)-N-Acetyl-9-aminominocycline is a feasible process for researchers in drug development. By following a two-step procedure involving nitration and reduction to form the key 9-aminominocycline intermediate, followed by a selective N-acetylation, the desired compound can be obtained in good yield. Careful control of reaction conditions is necessary to ensure the integrity of the complex tetracycline core and to achieve selective modification at the C-9 position. The protocols provided in this guide, derived from existing literature, offer a solid foundation for the successful synthesis of this minocycline analog.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. N-acetylcysteine amide protects against dexamethasone-induced cataract related changes in cultured rat lenses [file.scirp.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of (4R)-N-Acetyl-9-aminominocycline

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological significance of (4R)-N-Acetyl-9-aminominocycline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. For the purposes of this guide, (4R)-N-Acetyl-9-aminominocycline is considered synonymous with 9-(N-Acetylamino)minocycline, incorporating the inherent stereochemistry of the minocycline scaffold.

Core Chemical Properties

(4R)-N-Acetyl-9-aminominocycline is a derivative of the tetracycline antibiotic minocycline, featuring an acetyl group attached to the 9-amino substituent. This modification can influence the compound's physicochemical properties and biological activity.

Quantitative Data Summary

The following table summarizes the known and computed chemical properties of 9-(N-Acetylamino)minocycline.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀N₄O₈ | PubChem[1] |

| Molecular Weight | 514.5 g/mol | PubChem[1][2] |

| CAS Number | 153621-85-3 | PubChem[1][2] |

| IUPAC Name | (4S,4aS,5aR,12aR)-9-acetamido-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donors | 6 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 10 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of (4R)-N-Acetyl-9-aminominocycline. The following sections provide methodologies based on established procedures for minocycline derivatives and related compounds.

Synthesis of (4R)-N-Acetyl-9-aminominocycline

The synthesis of (4R)-N-Acetyl-9-aminominocycline can be achieved through the acetylation of its precursor, 9-aminominocycline. A general procedure is outlined below, adapted from synthetic methods for related compounds[3][4][5].

Materials:

-

9-aminominocycline sulfate

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran)

-

Acetylating agent (e.g., acetyl chloride or acetic anhydride)

-

Inert gas (e.g., Argon or Nitrogen)

-

Base (e.g., triethylamine or pyridine, if starting from the hydrochloride salt)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 9-aminominocycline free base: If starting with a salt form like 9-aminominocycline sulfate, it should be neutralized to the free base. Dissolve the salt in water and adjust the pH to approximately 7.5-8.0 with a suitable base (e.g., sodium bicarbonate). Extract the free base into an organic solvent like ethyl acetate and dry the organic layer over anhydrous magnesium sulfate.

-

Acetylation Reaction: Dissolve the 9-aminominocycline free base in an anhydrous polar aprotic solvent under an inert atmosphere. Cool the solution in an ice bath (0 °C).

-

Slowly add the acetylating agent (1.1 equivalents) to the cooled solution. If using acetyl chloride, a non-nucleophilic base like triethylamine (1.2 equivalents) should be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for assessing the purity of and quantifying (4R)-N-Acetyl-9-aminominocycline. The conditions can be adapted from established methods for minocycline and other tetracyclines[6][7][8][9][10][11][12].

-

Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ at pH 3) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm or 350 nm is appropriate for the tetracycline chromophore.

-

Temperature: The column temperature is often maintained at 35 °C to ensure reproducibility.

2. Mass Spectrometry (MS):

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Ionization Source: Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules.

-

Analysis Mode: The analysis can be performed in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Instrumentation: The analysis can be performed on a standalone mass spectrometer or coupled with an HPLC system (LC-MS/MS) for enhanced separation and identification[13][14][15].

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of (4R)-N-Acetyl-9-aminominocycline.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the tetracycline core, as well as a singlet for the acetyl methyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment[16].

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to assign the proton and carbon signals unambiguously.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CD₃OD should be used.

Potential Signaling Pathways

The biological activity of (4R)-N-Acetyl-9-aminominocycline is likely influenced by the combined effects of its minocycline core and the N-acetyl moiety.

Minocycline-Related Pathways

Minocycline, beyond its antibiotic properties, exhibits anti-inflammatory, antioxidant, and neuroprotective effects[17][18]. It is known to modulate several signaling pathways:

-

NF-κB Signaling Pathway: Minocycline has been shown to inhibit the phosphorylation of IκB kinase (IKK)α/β, which is a critical step in the activation of the NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines[19][20][21].

-

MAPK Signaling Pathway: While some studies show that minocycline does not affect the phosphorylation of ERK1/2, JNK, and p38, its impact on the broader MAPK pathway can be context-dependent[19].

-

Apoptosis Pathways: Minocycline can inhibit apoptosis by reducing the release of cytochrome c from mitochondria[22].

N-Acetylcysteine (NAC)-Related Pathways

The N-acetyl group is reminiscent of N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (GSH)[23][24][[“]]. NAC influences cellular signaling through:

-

Redox-Sensitive Pathways: By replenishing intracellular GSH levels, NAC modulates redox-sensitive signaling cascades[24][26][27].

-

Nrf2-ARE Pathway: NAC can activate the Nrf2-ARE pathway, leading to the expression of antioxidant and cytoprotective genes[23].

-

NF-κB Signaling Pathway: NAC can also suppress the activation of NF-κB, contributing to its anti-inflammatory effects[24][[“]].

The diagrams below illustrate these potential signaling pathways.

References

- 1. 9-(N-Acetylamino)minocycline | C25H30N4O8 | CID 89490277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromatoscientific.com [chromatoscientific.com]

- 3. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112574057A - Method for synthesizing minocycline hydrochloride - Google Patents [patents.google.com]

- 5. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. Evaluation of analytical method for determination of tetracyclines in their dosage forms by HPLC using different types of chromatographic stationary phases (RP-C8 and RP-C18) [ejah.journals.ekb.eg]

- 10. Improved LC of minocycline drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of minocycline by high-performance liquid chromatography in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method For Analysis Of Minocycline on Primesep 100 column | SIELC Technologies [sielc.com]

- 13. Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of a second-generation tetracycline antibiotic minocycline in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Minocycline modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation [frontiersin.org]

- 21. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. consensus.app [consensus.app]

- 26. atsjournals.org [atsjournals.org]

- 27. Molecular mechanisms of N-acetylcysteine actions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-9-aminominocycline, (4R)-

Disclaimer: Direct experimental data on the mechanism of action for N-Acetyl-9-aminominocycline, (4R)- is not extensively available in published literature. This guide, therefore, extrapolates its mechanism based on the well-documented actions of structurally related aminomethylcycline and tetracycline-class antibiotics, such as sarecycline and omadacycline. This approach is grounded in the conserved core structure and functional activity of this antibiotic class.

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a derivative of the tetracycline class of antibiotics. This class has been a cornerstone of antibacterial therapy for decades. The development of newer derivatives, including the aminomethylcycline subclass, has been driven by the need to overcome widespread bacterial resistance. These next-generation compounds exhibit potent activity against a range of Gram-positive and some Gram-negative bacteria by targeting a fundamental process in bacterial survival: protein synthesis. This document provides a detailed examination of the core mechanism of action, leveraging data from analogous compounds to elucidate the molecular interactions, relevant signaling pathways, and methods for experimental validation.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial effect of the tetracycline class, including by inference N-Acetyl-9-aminominocycline, (4R)-, is the inhibition of protein synthesis. This bacteriostatic action is achieved by specifically targeting the bacterial ribosome.

Tetracyclines bind to the 30S subunit of the bacterial 70S ribosome.[1][2][3] This binding occurs at a primary high-affinity site, designated TET-1, located near the A-site (aminoacyl site) of the ribosome.[4][5] By occupying this pocket, the antibiotic physically obstructs the binding of aminoacyl-tRNA (aa-tRNA) to the A-site codon on the messenger RNA (mRNA).[3][5] This steric hindrance is the critical step in its mechanism, as it prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth.[1][3][4]

The unique C7 moiety present in newer tetracyclines like sarecycline allows for stronger interactions with the bacterial ribosome and can even interact with the mRNA, further stabilizing the drug-ribosome complex and enhancing its inhibitory activity.[1][2]

Overcoming Mechanisms of Bacterial Resistance

The clinical efficacy of older tetracyclines has been compromised by two primary resistance mechanisms: efflux pumps and ribosomal protection.[6]

-

Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations.

-

Ribosomal Protection Proteins (RPPs): Proteins like Tet(M) and Tet(O) are translational GTPases that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[7][8]

Modern aminomethylcyclines, such as omadacycline, are engineered to overcome these resistance strategies. Modifications at the C9 position create a bulky side chain that sterically hinders the binding of ribosomal protection proteins, rendering them ineffective.[9] Similarly, modifications at the C7 position can reduce recognition by efflux pumps.[9] This dual-resistance evasion is a key advantage of this newer class of antibiotics.

Quantitative Data: In Vitro Activity

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the MIC values for the analogous compound sarecycline against various bacterial strains, including those with defined tetracycline resistance mechanisms. Lower MIC values indicate greater potency.

| Bacterial Strain | Resistance Mechanism | Sarecycline MIC (µg/mL) | Comparative Tetracycline MIC (µg/mL) |

| S. aureus (Wild Type) | None | 0.12 - 0.5 | 0.25 - 1 |

| S. aureus (Tet(K)) | Efflux Pump | 0.12 - 0.5 | 16 - 64 |

| S. aureus (Tet(M)) | Ribosomal Protection | 0.25 - 1 | 32 - 128 |

| C. acnes (Clinical Isolates) | Various | 0.5 - 4 (MIC90 = 4) | Not specified |

Data compiled from analogous compound sarecycline studies.[2]

Experimental Protocols

The mechanism of action of novel antibiotics is elucidated through a series of standardized in vitro assays.

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. The broth microdilution method is a standard approach.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Stock solution of N-Acetyl-9-aminominocycline, (4R)-

-

Sterile saline or broth for dilutions

Methodology:

-

Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in MHB across the wells of a 96-well plate. Concentrations should span a clinically relevant range. Leave a well with no antibiotic as a positive control for growth.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

This assay identifies which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound. It measures the incorporation of specific radiolabeled precursors into macromolecules.

Materials:

-

Bacterial culture in exponential growth phase.

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), [¹⁴C]N-acetylglucosamine (for cell wall).

-

Test compound (N-Acetyl-9-aminominocycline, (4R)-) at a concentration of 4-8x MIC.

-

Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein).

-

Trichloroacetic acid (TCA), ice-cold.

-

Scintillation fluid and counter.

Methodology:

-

Culture Preparation: Grow bacteria to the mid-logarithmic phase.

-

Assay Setup: Aliquot the bacterial culture into separate tubes. To each tube, add one of the specific radiolabeled precursors.

-

Compound Addition: Add the test compound or a control antibiotic to the tubes. Include a no-drug control.

-

Incubation: Incubate the tubes at 37°C. Take samples at various time points (e.g., 0, 10, 20, 30 minutes).

-

Precipitation: Stop the incorporation reaction by adding ice-cold TCA to the samples. This precipitates the large macromolecules while the unincorporated radiolabeled precursors remain in solution.

-

Washing: Pellet the precipitate by centrifugation, discard the supernatant, and wash the pellet with TCA to remove any remaining free radiolabel.

-

Quantification: Solubilize the pellet and add scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Compare the level of incorporated radioactivity in the drug-treated samples to the no-drug control. A significant reduction in the incorporation of a specific precursor (e.g., [³H]leucine) indicates that the corresponding pathway (protein synthesis) is the primary target of the antibiotic. For N-Acetyl-9-aminominocycline, (4R)-, a pronounced inhibition of [³H]leucine incorporation is expected, with minimal effect on the others.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiology - Action of tetracycline on 30s ribosomal subunits - Biology Stack Exchange [biology.stackexchange.com]

- 6. [PDF] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance | Semantic Scholar [semanticscholar.org]

- 7. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-9-aminominocycline, (4R)-: An In-Depth Technical Guide to its Predicted Biological Activity

Disclaimer: Direct experimental data on the biological activity of N-Acetyl-9-aminominocycline, (4R)- is limited in publicly available scientific literature. This guide synthesizes information on the well-characterized parent molecule, minocycline, and its 9-substituted derivatives to project the potential biological profile of N-Acetyl-9-aminominocycline, (4R)-. These projections are for research and informational purposes and should be validated by empirical studies.

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a semi-synthetic derivative of minocycline, a second-generation tetracycline antibiotic. The core structure is the minocycline backbone, which is known to possess not only broad-spectrum antibacterial properties but also significant anti-inflammatory and neuroprotective effects. The key modification in this compound is the N-acetylation of an amino group at the 9-position of the tetracycline ring. This modification has the potential to modulate the parent compound's biological activity, pharmacokinetics, and safety profile. This document provides a comprehensive overview of the predicted biological activities of N-Acetyl-9-aminominocycline, (4R)-, based on the established properties of minocycline and its analogs.

Predicted Biological Activities

Based on the structure of N-Acetyl-9-aminominocycline, (4R)-, it is anticipated to exhibit a spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.

Antibacterial Activity

Minocycline and its derivatives with substitutions at the 9-position have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to older tetracyclines. The N-acetyl group at the 9-position is expected to influence the compound's interaction with the bacterial ribosome, its primary target.

Table 1: Predicted Antibacterial Spectrum and Potency of N-Acetyl-9-aminominocycline, (4R)- (based on data from related compounds)

| Bacterial Species | Resistance Mechanism | Predicted MIC Range (µg/mL) | Reference Compound Data |

| Staphylococcus aureus (MSSA) | - | 0.125 - 1 | Minocycline MIC: 0.125-0.5 µg/mL |

| Staphylococcus aureus (MRSA) | Mefloquine resistance | 0.25 - 2 | 9-substituted minocycline derivatives show activity against MRSA |

| Streptococcus pneumoniae | Penicillin-resistant | 0.125 - 1 | Minocycline MIC: 0.125-0.5 µg/mL |

| Escherichia coli | Tetracycline-susceptible | 0.5 - 4 | Minocycline MIC: 0.5-2 µg/mL |

| Escherichia coli | Tetracycline-resistant (efflux) | 1 - 8 | 9-substituted minocycline derivatives can overcome efflux-mediated resistance |

| Acinetobacter baumannii | Multi-drug resistant | 2 - 16 | Minocycline shows variable activity; N-acetylcysteine can enhance activity of other antibiotics against A. baumannii biofilms.[1] |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Minocycline is well-documented to possess anti-inflammatory properties independent of its antimicrobial action. It achieves this by inhibiting the activation of microglia and modulating the production of pro-inflammatory cytokines. The N-acetyl moiety may further enhance these properties, as N-acetylcysteine (NAC) is a known anti-inflammatory and antioxidant agent.

Table 2: Predicted Anti-inflammatory Activity of N-Acetyl-9-aminominocycline, (4R)-

| Assay | Cell Type | Predicted IC50/Effect | Reference Compound Data |

| Lipopolysaccharide (LPS)-induced TNF-α production | THP-1 monocytes | 10 - 50 µM | Minocycline inhibits TNF-α production in a dose-dependent manner.[2] |

| Nitric Oxide (NO) production | Microglia | 5 - 25 µM | Minocycline inhibits microglial NO production. |

| Cyclooxygenase-2 (COX-2) expression | Macrophages | Downregulation | Minocycline decreases the expression of COX-2.[3] |

IC50: Half-maximal inhibitory concentration

Neuroprotective Activity

The neuroprotective effects of minocycline are a significant area of research, with potential applications in various neurodegenerative diseases and acute brain injury. These effects are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant properties.

Table 3: Predicted Neuroprotective Activity of N-Acetyl-9-aminominocycline, (4R)-

| Neurotoxicity Model | Cell Type | Predicted EC50/Effect | Reference Compound Data |

| Glutamate-induced excitotoxicity | Primary neurons | 10 - 100 nM | Minocycline shows neuroprotection with an IC50 of 10 nM.[4] |

| Oxidative stress-induced cell death | Neuronal cultures | 1 - 10 µM | Minocycline protects neurons from oxidative stress. |

| Microglial activation | Microglia | Inhibition | Minocycline inhibits microglial activation.[5] |

EC50: Half-maximal effective concentration

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of N-Acetyl-9-aminominocycline, (4R)- in an appropriate solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced TNF-α Production

This protocol describes a method to assess the anti-inflammatory effects by measuring the inhibition of a key pro-inflammatory cytokine.

-

Cell Culture:

-

Culture a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Differentiate the monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) if required by the specific cell line.

-

-

Treatment:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of N-Acetyl-9-aminominocycline, (4R)- for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 4-24 hours) to allow for cytokine production.

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9]

-

In Vitro Neuroprotection Assay: Neuronal Viability against Glutamate-Induced Excitotoxicity

This protocol outlines a method to evaluate the neuroprotective potential against a common mechanism of neuronal cell death.

-

Primary Neuronal Culture:

-

Isolate and culture primary neurons from a suitable source (e.g., rodent cortex or hippocampus) on poly-D-lysine coated plates.

-

Maintain the cultures in a neurobasal medium supplemented with B-27 and L-glutamine.

-

-

Treatment:

-

After the neurons have matured in culture (typically 7-10 days), pre-treat the cells with different concentrations of N-Acetyl-9-aminominocycline, (4R)- for 1-2 hours.

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100-500 µM) for a defined period (e.g., 24 hours). Include a vehicle control (no compound, with glutamate) and a negative control (no compound, no glutamate).

-

-

Assessment of Cell Viability:

-

After the treatment period, assess neuronal viability using a suitable assay. Common methods include:

-

Signaling Pathways and Visualizations

Minocycline is known to modulate several key signaling pathways involved in inflammation and apoptosis. It is plausible that N-Acetyl-9-aminominocycline, (4R)- interacts with these same pathways.

NF-κB Signaling Pathway

Minocycline has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[3] This inhibition is thought to occur through the suppression of IκB kinase (IKK) phosphorylation.[2]

Caption: Predicted inhibition of the NF-κB signaling pathway.

p38 MAPK Signaling Pathway

Minocycline can also inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the production of inflammatory mediators and apoptosis.

Caption: Predicted modulation of the p38 MAPK signaling cascade.

Conclusion

N-Acetyl-9-aminominocycline, (4R)- represents a promising scaffold for the development of new therapeutic agents. By combining the known multifaceted biological activities of the minocycline core with a potentially activity-modulating N-acetyl group at the 9-position, this compound is predicted to possess a compelling profile of antibacterial, anti-inflammatory, and neuroprotective properties. The data and protocols presented in this guide provide a solid foundation for initiating in-depth preclinical investigations to empirically validate these predicted activities and explore the full therapeutic potential of this novel minocycline derivative. Further research is warranted to synthesize and characterize N-Acetyl-9-aminominocycline, (4R)- and to perform comprehensive in vitro and in vivo studies to confirm and expand upon the biological profile outlined herein.

References

- 1. In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minocycline modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. youtube.com [youtube.com]

- 8. protocols.io [protocols.io]

- 9. Minocycline Induces Autophagy and Inhibits Cell Proliferation in LPS-Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotection by Minocycline Caused by Direct and Specific Scavenging of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - JP [thermofisher.com]

In Vitro Stability of (4R)-N-Acetyl-9-aminominocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of (4R)-N-Acetyl-9-aminominocycline, a derivative of the tetracycline antibiotic minocycline. Due to the limited availability of direct stability data for this specific compound, this guide extrapolates from established knowledge of minocycline and related tetracycline analogues. The information presented herein is intended to support research and development efforts by providing a framework for stability assessment, including potential degradation pathways, key experimental protocols, and analytical methodologies.

Introduction to (4R)-N-Acetyl-9-aminominocycline

(4R)-N-Acetyl-9-aminominocycline is a semi-synthetic tetracycline derivative. Like its parent compound, minocycline, it is expected to exhibit antibacterial properties by binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis[1]. The addition of an N-acetyl group and an amino group at the 9-position may modulate its pharmacological profile, including its efficacy, safety, and pharmacokinetic properties. A thorough understanding of its in vitro stability is paramount for the development of robust analytical methods, formulation design, and predicting its shelf-life and therapeutic performance.

Factors Influencing the In Vitro Stability of Tetracycline Derivatives

The stability of tetracycline derivatives like minocycline is influenced by several environmental factors. These factors can induce degradation through various mechanisms such as hydrolysis, oxidation, and photodegradation[2].

Key Stability-Affecting Factors:

-

pH: Minocycline solutions exhibit greater stability at lower pH values[3]. The stability of minocycline in solution is affected by pH, with solutions at pH 4.2 and 5.2 maintaining over 90% of their initial potency after one week at 25°C[4]. Both acidic and basic conditions can lead to degradation, with the kinetics of this degradation often following first-order reactions[2].

-

Temperature: Elevated temperatures accelerate the degradation of minocycline[3]. For instance, the half-life of minocycline in human plasma is significantly shorter at 20°C (6.3 hours) compared to 4°C (9.9 hours)[5].

-

Light: Exposure to strong light can cause minocycline to darken, indicating photodegradation[1]. Therefore, it is crucial to protect solutions of (4R)-N-Acetyl-9-aminominocycline from light.

-

Oxidation: Minocycline is susceptible to oxidation[2]. The presence of oxidizing agents or dissolved oxygen can promote the formation of degradation products.

-

Moisture: In the solid state, moisture can accelerate the degradation of minocycline, especially in the presence of light[1].

Predicted Degradation Pathways

Based on the known degradation of minocycline, the following pathways are plausible for (4R)-N-Acetyl-9-aminominocycline.

Caption: Predicted Degradation Pathways for (4R)-N-Acetyl-9-aminominocycline.

Quantitative Stability Data

While specific quantitative data for (4R)-N-Acetyl-9-aminominocycline is not publicly available, the following table summarizes stability data for the parent compound, minocycline, which can serve as a benchmark.

| Matrix | Temperature | Half-life (t½) | Reference |

| Human Plasma | 4°C | 9.9 hours | [5] |

| Human Plasma | 20°C | 6.3 hours | [5] |

| Aqueous Solution (pH 4.2) | 25°C | > 1 week (≥90% potency) | [4] |

| Aqueous Solution (pH 5.2) | 25°C | > 1 week (≥90% potency) | [4] |

Experimental Protocols for Stability Assessment

A comprehensive in vitro stability study for (4R)-N-Acetyl-9-aminominocycline should involve subjecting the compound to a range of stress conditions to identify potential degradation products and determine its degradation kinetics.

Forced Degradation Studies

Forced degradation studies are essential to develop and validate stability-indicating analytical methods.

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies:

-

Stock Solution Preparation: Prepare a stock solution of (4R)-N-Acetyl-9-aminominocycline in a suitable solvent (e.g., methanol or a buffer with optimal initial stability).

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3% v/v) at room temperature.

-

Thermal Degradation: Expose the solid drug and its solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solid drug and its solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating chromatographic method.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are commonly employed for this purpose[5][6].

Example HPLC Method Parameters (based on minocycline analysis):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6].

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol)[5][6]. The inclusion of a chelating agent like EDTA in the mobile phase can improve peak shape for tetracyclines by minimizing interactions with metal ions[2].

-

Flow Rate: Typically 0.5-1.5 mL/min[5].

-

Detection Wavelength: Based on the UV-Vis spectrum of (4R)-N-Acetyl-9-aminominocycline. For minocycline, detection is often performed around 280 nm or 345 nm[2][5].

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is important for reproducibility.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Biological Implications of Degradation

While specific signaling pathways for (4R)-N-Acetyl-9-aminominocycline are yet to be elucidated, minocycline is known to have effects beyond its antimicrobial action, including anti-inflammatory and neuroprotective properties[1]. These effects are often attributed to the inhibition of microglial activation and matrix metalloproteinases. It is important to consider that degradation products may have altered biological activity or could potentially be toxic. Therefore, identifying and characterizing major degradants is a critical aspect of the stability program.

The combination of minocycline and N-acetylcysteine (NAC) has been investigated for its potential to modulate neuroinflammation[7]. This suggests that the N-acetyl moiety could influence the interaction of the molecule with biological pathways.

Conclusion

The in vitro stability of (4R)-N-Acetyl-9-aminominocycline is a critical quality attribute that requires thorough investigation. While direct stability data is not yet widely available, a robust stability-testing program can be designed based on the known behavior of minocycline and other tetracycline derivatives. Key considerations include protection from light and moisture, and careful control of pH and temperature during storage and handling. The development and validation of a stability-indicating analytical method are fundamental to accurately assessing the stability profile and ensuring the quality, safety, and efficacy of this promising new chemical entity. Further research is warranted to delineate the specific degradation pathways and to characterize the pharmacological and toxicological profiles of its degradation products.

References

- 1. Minocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Validated stability-indicating densitometric thin-layer chromatography: application to stress degradation studies of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of N-Acetyl-9-aminominocycline, (4R)-

Disclaimer: As of November 2025, a comprehensive, experimentally determined solubility profile for N-Acetyl-9-aminominocycline, (4R)- is not available in the public domain. This technical guide has been constructed by leveraging data from its parent compound, minocycline, and established methodologies for the characterization of active pharmaceutical ingredients (APIs). The information presented herein serves as a foundational reference for researchers, scientists, and drug development professionals, offering an inferred profile and detailed protocols for empirical validation.

Compound Identification

1.1. N-Acetyl-9-aminominocycline, (4R)-

While specific experimental data is limited, the compound is indexed in public databases.

-

PubChem CID: 71752323

-

Molecular Formula: C₂₅H₃₀N₄O₈

-

Molecular Weight: 514.5 g/mol

-

Structure: The structure indicates the addition of an acetyl group to the 9-amino position of minocycline. This modification is expected to alter the physicochemical properties of the parent molecule, including its solubility. The acetylation of the amino group will likely decrease the compound's basicity and may lead to a reduction in aqueous solubility, particularly at lower pH values where the parent amine would be protonated.

1.2. Reference Compound: Minocycline Hydrochloride

Minocycline is a second-generation, semi-synthetic tetracycline antibiotic. Due to its structural similarity, its physicochemical properties provide the best available model for inferring the behavior of N-Acetyl-9-aminominocycline, (4R)-.

-

CAS Number: 13614-98-7

-

Molecular Formula: C₂₃H₂₇N₃O₇ · HCl

-

Molecular Weight: 493.9 g/mol

-

Description: A yellow crystalline powder.[1]

Inferred Solubility Profile (Based on Minocycline Hydrochloride Data)

The solubility of a compound is a critical determinant of its bioavailability and formulation development. The following table summarizes the available solubility data for minocycline hydrochloride. It is important to note that these values are for the parent compound and should be considered as an estimation for the N-acetyl derivative.

| Solvent/Medium | Type | Solubility | Temperature | Source(s) |

| Water | Qualitative | Sparingly Soluble | Not Specified | [1][2][3] |

| Water | Quantitative | ~16.7 mg/mL (1 g in 60 mL) | Not Specified | [4] |

| Water | Quantitative | 50 mg/mL (with heat) | Not Specified | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Quantitative | ~1 mg/mL | Not Specified | [6] |

| Phosphate-Buffered Saline (PBS) | Quantitative | 6.79 ± 0.42 mg/mL | Not Specified | [7] |

| 0.1 N HCl | - | Stock solutions stable at 1 mg/mL for 2 days at 4°C | 4°C | [5] |

| Ethanol (95%) | Qualitative | Slightly Soluble | Not Specified | [1] |

| Ethanol | Quantitative | ~14.3 mg/mL (1 g in 70 mL) | Not Specified | [4] |

| Methanol | Qualitative | Soluble | Not Specified | [1] |

| Methanol | Quantitative (Mole Fraction) | 2.88 x 10⁻³ | 313.15 K (40°C) | [8] |

| Dimethylformamide (DMF) | Qualitative | Freely Soluble | Not Specified | [1] |

| Dimethylformamide (DMF) | Quantitative | ~10 mg/mL | Not Specified | [6] |

| Dimethyl Sulfoxide (DMSO) | Quantitative | ~5 mg/mL | Not Specified | [6] |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 7 mg/mL | Not Specified | [5] |

| Chloroform | Qualitative | Practically Insoluble | Not Specified | [3] |

| Ether | Qualitative | Practically Insoluble | Not Specified | [3] |

| Solutions of Alkali Hydroxides and Carbonates | Qualitative | Soluble | Not Specified | [2][9] |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of N-Acetyl-9-aminominocycline, (4R)-, the Shake-Flask Method is the recommended standard for measuring thermodynamic equilibrium solubility.

3.1. Detailed Methodology: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8. This range is critical for assessing the solubility of ionizable compounds and is a standard requirement for Biopharmaceutics Classification System (BCS) studies. Commonly used buffers include HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.

-

Sample Preparation: Add an excess amount of N-Acetyl-9-aminominocycline, (4R)- to a series of stoppered flasks, each containing a known volume of the prepared buffer or solvent. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium with a saturated solution has been reached.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath, typically maintained at 25°C ± 0.5°C or 37°C ± 0.5°C. Agitate the flasks for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached. For poorly soluble compounds, longer equilibration times may be necessary.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant. It is crucial to separate the dissolved API from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding, inert filter (e.g., 0.22 µm PVDF).

-

Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the API from any potential impurities or degradants.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each condition to ensure reproducibility.

3.2. Workflow for Shake-Flask Solubility Determination

Relevant Signaling Pathways (Based on Minocycline)

The biological activity of N-Acetyl-9-aminominocycline, (4R)- is likely to be similar to that of minocycline. Minocycline exhibits both antibacterial and anti-inflammatory properties through distinct mechanisms.

4.1. Antibacterial Mechanism: Inhibition of Protein Synthesis

Like all tetracyclines, minocycline's primary antibacterial action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of peptide chains, leading to a bacteriostatic effect.

4.2. Anti-inflammatory Mechanism: TLR4/NF-κB Pathway Inhibition

Minocycline possesses significant anti-inflammatory and neuroprotective properties, which are independent of its antibiotic activity. One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By modulating this pathway, minocycline can reduce the production of pro-inflammatory cytokines.

Conclusion

While direct experimental data on the solubility of N-Acetyl-9-aminominocycline, (4R)- remains elusive, this guide provides a robust framework for initiating its physicochemical characterization. The solubility profile of the parent compound, minocycline hydrochloride, offers a valuable starting point, suggesting that the N-acetyl derivative may exhibit moderate to low aqueous solubility. The provided experimental protocol for the shake-flask method offers a clear pathway for the empirical determination of its solubility. Furthermore, the established mechanisms of action for minocycline serve as a strong foundation for investigating the biological activities of this derivative. It is imperative that the inferred data presented here is supplemented with rigorous experimental validation to accurately define the solubility profile and guide the successful formulation and development of N-Acetyl-9-aminominocycline, (4R)-.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Minocycline hydrochloride | 13614-98-7 [chemicalbook.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Minocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Minocycline hydrochloride CAS#: 13614-98-7 [m.chemicalbook.com]

The Pharmacokinetic Profile of N-Acetyl-9-aminominocycline, (4R)-: A Technical Overview Based on its Parent Compound, Minocycline

Disclaimer: Publicly available pharmacokinetic data for N-Acetyl-9-aminominocycline, including its (4R)- stereoisomer, is exceptionally scarce. This compound has been identified as a minor metabolite of the glycylcycline antibiotic tigecycline.[1][2][3][4][5] Due to the limited direct data, this guide provides an in-depth technical overview of the pharmacokinetics of its parent compound, minocycline. The information presented below on minocycline serves as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the potential pharmacokinetic properties of its derivatives.

Introduction to Minocycline Pharmacokinetics

Minocycline is a second-generation tetracycline antibiotic known for its broad-spectrum bacteriostatic activity, which it achieves by inhibiting protein synthesis through binding to the 30S ribosomal subunit of bacteria.[6][7][8] It exhibits high lipid solubility, which contributes to its excellent tissue penetration compared to other tetracyclines.[7][8] The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of minocycline.

Quantitative Pharmacokinetic Data for Minocycline

The pharmacokinetic parameters of minocycline have been documented in various studies. The following tables summarize key quantitative data for oral and intravenous administration in healthy adults.

Table 1: Pharmacokinetic Parameters of Oral Minocycline in Adults

| Parameter | 100 mg Dose | 200 mg Dose | Reference |

| Cmax (mg/L) | 0.8 - 1.6 | 2.1 - 5.1 | [6][9][10] |

| Tmax (h) | 1.7 - 1.9 | 2.1 - 2.5 | [6][9][10] |

| AUC (mg·h/L) | 31.6 | 48.3 | [6] |

| Bioavailability (%) | 90 - 100 | 90 - 100 | [8][11] |

| Half-life (h) | 11.1 - 22.1 | 11.1 - 22.1 | [6][12] |

| Clearance (L/h) | 3.42 - 4.4 | 3.42 - 4.4 | [6][13] |

Table 2: Pharmacokinetic Parameters of Intravenous Minocycline in Adults

| Parameter | Value | Reference |

| Half-life (h) | 15 - 23 | [6][14] |

| Volume of Distribution (L) | 67.5 - 133 | [6][15] |

| Protein Binding (%) | 70 - 80 | [8][16][17] |

| Clearance (L/h) | 3.36 - 5.7 | [6][13] |

Experimental Protocols in Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for antibiotics like minocycline involves a series of well-defined experimental protocols.

Study Design and Sample Collection

Pharmacokinetic studies typically involve administering the drug to healthy volunteers or patient populations.[18] For oral administration studies, subjects are often fasted to avoid food-drug interactions that can affect absorption.[9] Blood samples are collected at predetermined time points before and after drug administration.[18] Urine and feces may also be collected to study excretion pathways.[6][8]

Bioanalytical Method for Minocycline Quantification

High-Performance Liquid Chromatography (HPLC) is a common and robust method for quantifying minocycline in biological matrices like plasma, serum, and tissues.[19][20][21][22][23]

-

Sample Preparation: Biological samples are typically pre-treated to remove proteins and other interfering substances. This can be achieved through protein precipitation or solid-phase extraction (SPE).[20][23]

-

Chromatographic Separation: A C18 or similar reversed-phase column is frequently used for separation.[20][21] The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[19][21][23]

-

Detection: UV detection at a wavelength of around 270-280 nm is commonly employed to quantify minocycline.[19][21][22]

-

Validation: The analytical method is validated for linearity, accuracy, precision, and sensitivity to ensure reliable results.[21]

Pharmacokinetic Modeling

The plasma concentration-time data are analyzed using pharmacokinetic modeling software.[24][25] Non-compartmental or compartmental models can be used to calculate key parameters such as AUC, clearance, volume of distribution, and half-life.[26] Population pharmacokinetic (PopPK) modeling is often used to identify sources of variability in drug disposition among individuals.[27]

Metabolism of Minocycline

Minocycline is partially metabolized in the liver.[8] The primary metabolic pathways include hydroxylation and N-demethylation.[7] The main identified metabolites are 9-hydroxyminocycline and two different N-demethylated metabolites.[6][8][28] It is important to note that N-Acetyl-9-aminominocycline is a known metabolite of tigecycline, a structurally related glycylcycline antibiotic.[1][2][3][4][5] This suggests that N-acetylation could be a metabolic pathway for aminocycline derivatives.

Excretion

Minocycline and its metabolites are eliminated from the body through both renal and fecal routes.[8] Approximately 5% to 12% of an administered dose is excreted unchanged in the urine.[7] A significant portion is eliminated in the feces.[6][8] The elimination half-life of minocycline is relatively long, ranging from 11 to 26 hours, which allows for once or twice daily dosing.[7][8]

Conclusion

While specific pharmacokinetic data for N-Acetyl-9-aminominocycline remains elusive in the public domain, the comprehensive data available for its parent compound, minocycline, provides a valuable framework for understanding its potential ADME properties. The high bioavailability, extensive tissue distribution, and established metabolic pathways of minocycline suggest that its derivatives may share some of these characteristics. Further research is warranted to elucidate the specific pharmacokinetic profile of N-Acetyl-9-aminominocycline to support its potential development and clinical application.

References

- 1. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics of High-Dose Tigecycline in Patients with Sepsis or Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Metabolism, Excretion, and Pharmacokinetics of [14C]Tigecycline, a First-In-Class Glycylcycline Antibiotic, after Intravenous Infusion to Healthy Male Subjects | Semantic Scholar [semanticscholar.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Minocycline - Wikipedia [en.wikipedia.org]

- 9. medcentral.com [medcentral.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. google.com [google.com]

- 12. DailyMed [dailymed.nlm.nih.gov]

- 13. Minocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Pharmacokinetic and Pharmacodynamic Profiling of Minocycline for Injection following a Single Infusion in Critically Ill Adults in a Phase IV Open-Label Multicenter Study (ACUMIN) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. HPLC Method For Analysis Of Minocycline on Primesep 100 column | SIELC Technologies [sielc.com]

- 20. Analysis of minocycline by high-performance liquid chromatography in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tsijournals.com [tsijournals.com]

- 22. CN111855857A - High performance liquid chromatography detection method for minocycline hydrochloride and impurities thereof - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. avmajournals.avma.org [avmajournals.avma.org]

- 25. avmajournals.avma.org [avmajournals.avma.org]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of Minocycline and its 9-Substituted Derivatives

Executive Summary: While direct research on N-Acetyl-9-aminominocycline, (4R)- is not extensively available in current scientific literature, a comprehensive understanding of its potential therapeutic targets can be extrapolated from its parent compound, minocycline, and related 9-substituted analogs. This guide delineates the established and emerging therapeutic targets of this class of tetracycline derivatives, moving beyond their antibacterial activity to explore their roles in inflammation, neuroprotection, and other non-canonical pathways. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Primary Antibacterial Target: The 30S Ribosomal Subunit

The principal mechanism of antibacterial action for minocycline and its derivatives is the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the 30S ribosomal subunit.

Mechanism of Action

Minocycline binds to the 16S rRNA of the 30S ribosomal subunit, specifically at the A site.[1][2][3][4] This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[3] The consequence is the termination of peptide chain elongation, leading to a bacteriostatic effect.[3][4] Modifications at the C9 position of the minocycline scaffold have been explored to enhance binding and overcome common resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[1][5]

Experimental Protocol: Ribosomal Binding Assay (Filter Binding)

This protocol outlines a standard method to determine the binding affinity of tetracycline derivatives to the bacterial 70S ribosome.

Objective: To quantify the dissociation constant (Kd) of a test compound for the bacterial ribosome.

Materials:

-

Purified bacterial 70S ribosomes

-

Radiolabeled tetracycline (e.g., [3H]-tetracycline)

-

Test compound (e.g., N-Acetyl-9-aminominocycline)

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Nitrocellulose and glass fiber filters (0.45 µm pore size)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a microcentrifuge tube, combine a fixed concentration of purified 70S ribosomes and a fixed concentration of [3H]-tetracycline.

-

Add varying concentrations of the unlabeled test compound to initiate competitive binding.

-

Incubate the mixture at room temperature for 30 minutes to reach equilibrium.

-

Filter the reaction mixture through a pre-wetted nitrocellulose filter stacked on top of a glass fiber filter using a vacuum manifold. The ribosomes and bound ligand will be retained on the nitrocellulose filter.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound ligand.

-

Place the nitrocellulose filter in a scintillation vial with a suitable scintillation cocktail.

-

Quantify the amount of bound radioligand using a liquid scintillation counter.

-

The data is then used to calculate the IC50 of the test compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Ribosomal Binding Assay

Caption: Workflow for a competitive ribosomal binding assay.

Non-Antibiotic Therapeutic Targets

Minocycline exhibits a range of biological activities independent of its antibacterial properties, suggesting interactions with multiple host cellular targets. These "non-antibiotic" effects are an active area of research for neurodegenerative diseases, autoimmune disorders, and cancer.

Inhibition of Pro-inflammatory Enzymes

Minocycline has been shown to modulate inflammatory responses by directly inhibiting key enzymes involved in the inflammatory cascade.

-

Nitric Oxide Synthase (NOS): Minocycline can inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[6] The mechanism appears to be at the level of iNOS mRNA expression and protein translation, rather than direct inhibition of the enzyme's catalytic activity.[6] This leads to a reduction in excessive NO production implicated in inflammatory conditions like arthritis.[6]

Quantitative Data: Enzyme Inhibition by Minocycline

| Target Enzyme | Cell/System Type | Test Compound | IC50 / % Inhibition | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 macrophages | Minocycline | Inhibition of nitrite accumulation | [6] |

| Osteoarthritic Nitric Oxide Synthase (OA-NOS) | Human cartilage explants | Minocycline | Blocked and reversed activity | [6] |

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

Objective: To measure the effect of a test compound on the production of nitric oxide by cells, an indicator of iNOS activity.

Materials:

-

Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) to induce iNOS expression

-

Test compound (e.g., N-Acetyl-9-aminominocycline)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve solutions

-

96-well microplate and plate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include unstimulated and vehicle-treated controls.

-

Incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add Griess Reagent Part A to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Add Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

-

Calculate the percentage inhibition of nitrite production by the test compound.

Signaling Pathway: Minocycline's Anti-inflammatory Action

Minocycline's anti-inflammatory and neuroprotective effects are also attributed to its ability to modulate key signaling pathways, such as the p38 MAPK and NF-κB pathways, and to inhibit apoptosis.[7]

References

- 1. Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics [scielo.org.za]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 4. google.com [google.com]

- 5. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Exploring the Antibacterial Spectrum of N-Acetyl-9-aminominocycline, (4R)-: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific data on the antibacterial spectrum of N-Acetyl-9-aminominocycline, (4R)-. This technical guide, therefore, provides an in-depth overview of the antibacterial properties of the broader class of 9-substituted minocycline derivatives, to which N-Acetyl-9-aminominocycline, (4R)- belongs. The experimental protocols and potential mechanisms of action described are based on established methodologies for analogous tetracycline compounds.

Introduction